molecular formula C5H5Cl2NO B146413 2-Chloropyridine N-oxide hydrochloride CAS No. 20295-64-1

2-Chloropyridine N-oxide hydrochloride

Cat. No. B146413
M. Wt: 166 g/mol
InChI Key: GRZNODNSNCXOHE-UHFFFAOYSA-N
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Patent
US04080329

Procedure details

The moist crystals of 2-aminopyridine-1-oxide hydrochloride from Example 1, with or without drying and recrystallization, or the material of Example 2 after purification, can be used in this preparation without substantial difference in the results. A solution of 2-aminopyridine-1-oxide hydrochloride (110 g. dry weight) and 146 g. of concentrated hydrochloric acid (37.5%) in 158 g. of water was cooled to about 0° C and treated dropwise, with stirring, with 51.8 g. of sodium nitrite in 110 g. of water over a period of 1 hour with the temperature being maintained between -5° C and +5° C, to give a clear, orange solution of diazotized material. The orange solution was stirred for about 5 minutes at about 0° C, and was then immediately added by a cooled funnel, over a 40-minute period with stirring, to a hot solution of 110 g. 20% hydrochloric acid with the temperature of the reaction vessel being maintained at 95°-101° C. After 1/3 of the diazotized solution was added, 58.5 g. concentrated hydrochloric acid (37.5%) was poured into the hot reaction mixture. The addition of the remaining 2/3 of diazotized solution was then continued at the same rate and temperature, and stirring was then continued until nitrogen evolution ceased, about 7 minutes. This treatment yielded an aqueous solution of 2-chloropyridine-1-oxide hydrochloride, suitable for use as the solution in Examples 4 and 5. Isolation by vacuum evaporation, extraction from inorganic salts with absolute ethanol and recrystallization from ethanol-toluene gave purified material, m.p. 135°-137° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[ClH:1].N[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9].Cl.N([O-])=O.[Na+]>O>[ClH:1].[Cl:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
Cl.NC1=[N+](C=CC=C1)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, with 51.8 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The moist crystals of 2-aminopyridine-1-oxide hydrochloride from Example 1, with or without drying
CUSTOM
Type
CUSTOM
Details
recrystallization
CUSTOM
Type
CUSTOM
Details
the material of Example 2 after purification
CUSTOM
Type
CUSTOM
Details
can be used in this preparation without substantial difference in the results
ADDITION
Type
ADDITION
Details
treated dropwise
CUSTOM
Type
CUSTOM
Details
to give a clear, orange solution of diazotized material
STIRRING
Type
STIRRING
Details
The orange solution was stirred for about 5 minutes at about 0° C
Duration
5 min
ADDITION
Type
ADDITION
Details
was then immediately added by a cooled funnel, over a 40-minute period
STIRRING
Type
STIRRING
Details
with stirring, to a hot solution of 110 g
ADDITION
Type
ADDITION
Details
After 1/3 of the diazotized solution was added
ADDITION
Type
ADDITION
Details
The addition of the remaining 2/3 of diazotized solution
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
Cl.ClC1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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